2,4,6-trimethylquinolin-7-amine
Overview
Description
7-Amino-2,4,6-trimethylquinoline is an organic compound with the molecular formula C12H14N2 It is a derivative of quinoline, characterized by the presence of amino and methyl groups at specific positions on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2,4,6-trimethylquinoline can be achieved through several methods. One common approach is the Combes quinoline synthesis, which involves the condensation of anilines with β-diketones, followed by acid-catalyzed ring closure . This method is particularly useful for preparing 2,4-substituted quinoline backbones.
Industrial Production Methods: Industrial production of 7-Amino-2,4,6-trimethylquinoline often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2,4,6-trimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino group, leading to the formation of different amine derivatives.
Substitution: The methyl groups on the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution can produce various quinoline derivatives with different substituents.
Scientific Research Applications
7-Amino-2,4,6-trimethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Amino-2,4,6-trimethylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,4,6-Trimethylquinoline: Lacks the amino group, resulting in different chemical properties and applications.
7-Aminoquinoline: Lacks the methyl groups, leading to variations in reactivity and biological activity.
2,4-Dimethylquinoline: Another derivative with different substitution patterns, affecting its chemical behavior.
Uniqueness: 7-Amino-2,4,6-trimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methyl groups allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
2,4,6-trimethylquinolin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-7-4-9(3)14-12-6-11(13)8(2)5-10(7)12/h4-6H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAADFRCWPFJSDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C(=C2)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80153583 | |
Record name | 7-Amino-2,4,6-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122349-91-1 | |
Record name | 7-Amino-2,4,6-trimethylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122349911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Amino-2,4,6-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80153583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-AMINO-2,4,6-TRIMETHYLQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1VJP3YC5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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